molecular formula C9H12N4O2 B7926390 (S)-2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide

(S)-2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide

Cat. No.: B7926390
M. Wt: 208.22 g/mol
InChI Key: VAMLQOMHXGXRKO-LURJTMIESA-N
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Description

(S)-2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a pyrazinyl moiety, and a propionamide group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide typically involves the reaction of pyrazine derivatives with amino acids under specific conditions. One common method includes the condensation of pyrazine-2-carboxylic acid with (S)-alanine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry and prevent racemization of the (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino or pyrazinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxylated or alkylated compounds.

Scientific Research Applications

(S)-2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target proteins. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-(2-oxo-2-pyridin-2-yl-ethyl)-propionamide
  • (S)-2-Amino-N-(2-oxo-2-quinolin-2-yl-ethyl)-propionamide

Uniqueness

(S)-2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide is unique due to its pyrazinyl group, which imparts distinct electronic and steric properties compared to pyridinyl or quinolinyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall bioactivity, making it a valuable compound for specific applications.

Properties

IUPAC Name

(2S)-2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-6(10)9(15)13-5-8(14)7-4-11-2-3-12-7/h2-4,6H,5,10H2,1H3,(H,13,15)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMLQOMHXGXRKO-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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